trans-2-(pyrrolidin-1-yl)cyclopentanol
Overview
Description
2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the molecular formula C9H17NO It features a cyclopentane ring substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the nucleophilic addition of pyrrolidine to cyclopentanone, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-1-yl)cyclopentanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)cyclopentanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)cyclopentanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure lacking the cyclopentanol moiety.
Cyclopentanol: Lacks the pyrrolidine ring, offering different reactivity and applications.
Pyrrolidin-2-one: Contains a lactam ring, differing in both structure and reactivity.
Uniqueness: 2-(Pyrrolidin-1-yl)cyclopentanol is unique due to the combination of the cyclopentanol and pyrrolidine rings, providing a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
trans-2-(Pyrrolidin-1-yl)cyclopentanol is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a cyclopentanol ring substituted with a pyrrolidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 169.25 g/mol. The presence of both hydroxyl (-OH) and nitrogen-containing heterocycles contributes to its reactivity and biological properties.
The biological activity of this compound is mediated through several mechanisms:
- Molecular Targets : The compound interacts with specific receptors and enzymes, influencing their activity. This includes potential binding to neurotransmitter receptors, which may affect synaptic transmission and neuronal excitability.
- Biochemical Pathways : It modulates various biochemical pathways, potentially leading to physiological effects such as neuroprotection or anticonvulsant activity .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticonvulsant Properties : Some studies suggest that derivatives of cyclopentanol can possess anticonvulsant effects, indicating potential for treating epilepsy or seizure disorders.
- Neuroprotective Effects : The compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .
- Antibacterial and Antifungal Activities : Compounds containing pyrrolidine structures have been noted for their antibacterial and antifungal properties, suggesting that this compound could have similar applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trans-2-(Piperidin-1-yl)cyclopentanol | CHN | Similar structure but with piperidine; may exhibit different biological activities. |
Trans-2-(Morpholin-1-yl)cyclopentanol | CHNO | Contains a morpholine ring; potentially different pharmacological properties. |
Trans-2-(Tetrahydroisoquinolin-1-yl)cyclopentanol | CHN | More complex structure; may show varied reactivity and biological effects. |
These comparisons highlight how slight modifications in the molecular structure can lead to significant changes in biological activity.
Case Studies and Research Findings
While research specifically targeting this compound is limited, several studies on related compounds provide insights into its potential applications:
- Neuroprotective Studies : A study investigating pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that this compound could similarly protect against neurodegeneration.
- Anticonvulsant Activity : Research on cyclopentanol derivatives has demonstrated anticonvulsant properties in animal models, indicating that this compound might be effective in managing seizure disorders .
- Antimicrobial Properties : A review highlighted the antimicrobial activities of pyrrolidine-containing compounds, suggesting that this compound could be explored for its potential in treating bacterial and fungal infections.
Properties
IUPAC Name |
2-pyrrolidin-1-ylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVOQROHUFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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